4-Aminopyridine-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted salicylic acids with 4-aminopyridine, yielding complex solid forms and hydrates through co-crystallization processes. These reactions typically result in proton transfer from the carboxyl group of the acid to the pyridine nitrogen, forming ionic complexes with diverse supramolecular synthons (Montis & Hursthouse, 2012).

Molecular Structure Analysis

Studies on molecular structure have used techniques like X-ray diffraction and spectroscopy. For instance, the molecular structure of 2-aminopyridine-3-carboxylic acid was explored using single-crystal X-ray diffraction and inelastic neutron spectroscopy, revealing details about its geometry and interactions (Pawlukojć et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-Aminopyridine-2-carboxylic acid derivatives can lead to the formation of various complex compounds. For example, reactions with transition metals like zinc and manganese have been used to establish the coordination characteristics of these compounds, demonstrating the versatility of 4-Aminopyridine-2-carboxylic acid in forming metal-containing building blocks for mixed-metal framework materials (Chen et al., 2006).

Physical Properties Analysis

Physical properties of compounds related to 4-Aminopyridine-2-carboxylic acid, such as solubility, crystallinity, and thermal stability, have been studied to understand their potential applications in various fields. The study of crystalline structures and their stability under different conditions provides insight into the practical uses of these compounds (Zou et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming coordination polymers, and the ability to engage in proton transfer reactions, highlight the chemical versatility of 4-Aminopyridine-2-carboxylic acid and its derivatives. These properties are crucial for designing new materials and understanding their interaction mechanisms (Kelly et al., 2013).

Wissenschaftliche Forschungsanwendungen

Treatment for Epilepsy

- Scientific Field : Neurology

- Application Summary : 4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons .

- Methods of Application : In n-of-1 trials carried out in nine different centers, 9 of 11 patients carrying such variants benefitted from treatment with 4-aminopyridine .

- Results : All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures). Two of six patients experiencing generalized tonic-clonic seizures showed marked improvement, three showed no effect, and one worsening. Nine patients showed improved gait, ataxia, alertness, cognition, or speech .

Treatment for Alzheimer’s Type of Dementia and Cognitive Disorder

- Scientific Field : Neurology

- Application Summary : 4-Aminopyridine potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .

- Methods of Application : The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1 H-, and 13 C-NMR .

- Results : SBAPs facilitated the learning on elevated plus maze model and they also significantly reversed the scopolamine-induced amnesia on the same model .

Organic Synthetic Reagent

- Scientific Field : Organic Chemistry

- Application Summary : 4-Aminopyridine-2-carboxylic acid is an organic synthetic reagent used in the preparation of 4-amino-6-(heterocyclic)pyridine carboxylic acid esters, 4-amino-2,6-dimethylnicotinic acid esters and amides .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis being carried out. Unfortunately, the exact details are not provided in the source .

- Results : The results would be the successful synthesis of the desired compounds .

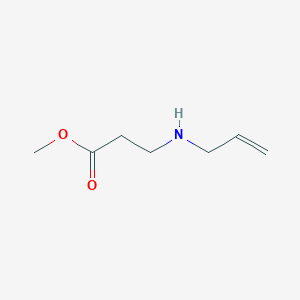

N-Monoalkylation of Aminopyridines

- Scientific Field : Organic Chemistry

- Application Summary : The N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride affords the corresponding alkylaminopyridine under mild conditions in good yields . N-Alkylaminopyridines are important intermediates for preparing N-containing heterocycles .

- Methods of Application : Sodium borohydride was added slowly to a mixture of the aminopyridine and carboxylic acid in THF . The mixture was stirred for 0.5 to 2 hours and the progress of the reaction was monitored by GC-MS .

- Results : The alkylation of 3-aminopyridine was carried out more rapidly and gave higher yields compared with that of 2-aminopyridine .

Probing RNA Structures

- Scientific Field : Molecular Biology

- Application Summary : 4-Aminopyridine-2-carboxylic acid can be used as a SHAPE reagent for probing RNA structures . When used as a restraint to drive RNA structure prediction, data derived by SHAPE-MaP with 4-Aminopyridine-2-carboxylic acid yields more accurate predictions .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific RNA structure being probed. Unfortunately, the exact details are not provided in the source .

- Results : Due to its extreme efficiency and accuracy, it is anticipated that 4-Aminopyridine-2-carboxylic acid will rapidly take over conventional SHAPE reagents for probing RNA structures both in vitro and in vivo .

Preparation of Various Pharmaceuticals

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : N-Alkylaminopyridines are important intermediates for preparing N-containing heterocycles, such as various pharmaceuticals . The N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride affords the corresponding alkylaminopyridine under mild conditions in good yields .

- Methods of Application : Sodium borohydride was added slowly to a mixture of the aminopyridine and carboxylic acid in THF . The mixture was stirred for 0.5 to 2 hours and the progress of the reaction was monitored by GC-MS .

- Results : The alkylation of 3-aminopyridine was carried out more rapidly and gave higher yields compared with that of 2-aminopyridine .

Zukünftige Richtungen

The diversity in the pharmacological activities of aminopyridines has attracted the attention of many researchers to explore the reasons for their wide potential. The various synthetic methods revealed may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Eigenschaften

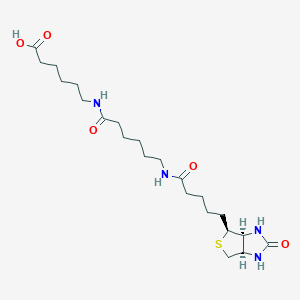

IUPAC Name |

4-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZBTJVSAANBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365991 | |

| Record name | 4-Aminopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridine-2-carboxylic acid | |

CAS RN |

100047-36-7 | |

| Record name | 4-Aminopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

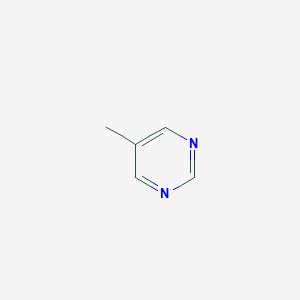

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)